Product packaging for Thr-Met(Cat. No.:CAS No. 90729-28-5)

Thr-Met

货号: B1588686
CAS 编号: 90729-28-5
分子量: 250.32 g/mol
InChI 键: APIDTRXFGYOLLH-VQVTYTSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Thr-Met is a synthetic dipeptide composed of L-Threonine and L-Methionine, provided for research and development purposes. This compound is of significant interest in biochemical studies, particularly in the investigation of amino acid metabolism and transport. Research applications may include its use as a standard in analytical chemistry, a building block in peptide synthesis, or a substrate for studying enzyme kinetics and specificity in proteolytic pathways. The interconnected biosynthetic pathways of threonine and methionine, both derived from aspartate, make this dipeptide a relevant molecule for exploring metabolic regulation and branch-point control in biological systems . Presented as a white to off-white lyophilized powder, this product is of high purity, suitable for in-vitro research. It is intended for use by qualified laboratory professionals. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O4S B1588686 Thr-Met CAS No. 90729-28-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-5(12)7(10)8(13)11-6(9(14)15)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIDTRXFGYOLLH-VQVTYTSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCSC)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427225
Record name CHEBI:74861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Threonylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

90729-28-5
Record name CHEBI:74861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Threonylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Methodological Advancements in Thr Met Synthesis and Derivatization

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Thr-Met

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the efficient assembly of peptide chains on an insoluble polymer support. nih.gov This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. nih.gov The synthesis of this compound via SPPS involves the sequential coupling of protected amino acid derivatives, starting from the C-terminal methionine attached to the resin.

Optimization of Resin Linkages and Protecting Groups

The success of SPPS for this compound is highly dependent on the strategic selection of the solid support, the linker that attaches the peptide to it, and the temporary (Nα-amino) and permanent (side-chain) protecting groups. nih.gov

Resin Linkages: The choice of resin and its linker determines the C-terminal functionality of the cleaved peptide (acid or amide) and the conditions required for cleavage. For synthesizing this compound with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin are commonly employed. uci.edu The 2-chlorotrityl chloride resin is particularly advantageous as it allows for the cleavage of the peptide under very mild acidic conditions, which preserves acid-sensitive functionalities. mdpi.com

Protecting Groups: The most prevalent strategy for SPPS is the Fmoc/tBu approach. researchgate.net The Nα-amino group is protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a piperidine (B6355638) solution before each coupling step. uci.edu The side chains of the amino acids are protected with acid-labile groups. For the this compound dipeptide:

Threonine (Thr): The hydroxyl group on the side chain is typically protected with a tert-butyl (tBu) group to prevent side reactions. acs.org

Methionine (Met): The thioether side chain of methionine is susceptible to oxidation, but for the synthesis of a short peptide like this compound, it often does not require a protecting group.

A newer approach involves using picolyl-based (Pic) protecting groups, which can be removed via photocatalysis under mild conditions, eliminating the need for strong acids like trifluoroacetic acid (TFA) and offering a greener alternative. acs.org

Below is an interactive table summarizing common choices for this compound synthesis.

ComponentTypeKey CharacteristicsApplication for this compound
Resin 2-Chlorotrityl ChlorideAcid-labile linker; allows for mild cleavage conditions (e.g., dilute TFA), protecting sensitive groups. mdpi.comIdeal for producing the fully protected this compound fragment or the final peptide with minimal side reactions.
Resin Wang ResinAcid-labile linker; requires stronger acid (e.g., high concentration of TFA) for cleavage. uci.eduSuitable for standard synthesis of this compound with a C-terminal carboxylic acid.
Nα-Protecting Group FmocBase-labile; removed with piperidine; standard for modern SPPS. researchgate.netEnables the stepwise, N-to-C terminal elongation on the solid support.
Side-Chain Protector (Thr) tert-Butyl (tBu)Acid-labile; stable to piperidine. acs.orgPrevents acylation and other side reactions at the threonine hydroxyl group during synthesis.

Challenges and Solutions in SPPS Scale-Up for this compound

Transitioning the SPPS of this compound from a laboratory scale to industrial production presents several challenges. ypsofacto.com The heterogeneous nature of the reaction, involving a solid resin and liquid reagents, complicates mixing and heat transfer. gappeptides.com

Challenges:

Reagent and Solvent Volume: Large-scale synthesis requires substantial volumes of solvents and reagents, leading to high costs and significant chemical waste. ypsofacto.com

Reaction Kinetics: Inefficient mixing in large reactors can lead to incomplete reactions and the formation of deletion sequences (peptides missing an amino acid). gappeptides.com

Resin Swelling: The polymer support swells and shrinks during the synthesis cycles, which can affect reaction efficiency and pose mechanical challenges in large-scale reactors.

Cost-Effectiveness: The high cost of protected amino acids and coupling reagents can make the process economically challenging for large quantities. gappeptides.com

Solutions:

Process Optimization: Methodologies like Group Assisted Purification Peptide Synthesis (GAPPS) offer a homogeneous solution-phase process that avoids the scale limitations of heterogeneous SPPS. gappeptides.com

Automated Synthesizers: Modern, automated microwave-assisted SPPS instruments can facilitate production-scale synthesis while maintaining compliance with Good Manufacturing Practices (cGMP). xtalks.com

Solvent Recycling: Implementing systems to recycle solvents can significantly reduce waste and operational costs.

Alternative Chemistries: Exploring greener solvents and more efficient coupling reagents can improve the environmental impact and economics of the process. ypsofacto.com

The following table outlines these challenges and their corresponding solutions.

ChallengeDescriptionPotential Solution
High Solvent/Reagent Use Large volumes are needed for coupling and washing steps, increasing cost and waste. ypsofacto.comAdoption of greener synthesis protocols, solvent recycling systems, and high-loading resins. ypsofacto.com
Inefficient Mixing Heterogeneous reaction mixture makes uniform mixing difficult in large reactors. gappeptides.comUse of specialized reactors with appropriate agitation systems; exploring homogeneous synthesis methods like GAPPS. gappeptides.com
Economic Viability The cost of raw materials and waste disposal can be prohibitive at a large scale. gappeptides.comOptimizing reaction stoichiometry to use minimal excess of expensive reagents; recovering and reusing valuable materials.
Process Control Maintaining consistent temperature and reaction times is crucial for product quality.Implementing advanced process analytical technology (PAT) and automation for better control and reproducibility. ypsofacto.com

Solution-Phase Peptide Synthesis Techniques for this compound

Solution-phase peptide synthesis (LPPS), also known as classical synthesis, involves carrying out all reactions in a homogeneous solution. americanpeptidesociety.org This method allows for the isolation and purification of intermediates at each step, which can lead to a highly pure final product. slideshare.net

Convergent and Fragment Condensation Approaches

For a dipeptide like this compound, the most direct solution-phase method is a fragment condensation approach. This strategy involves coupling the two amino acid residues together in a single step. The process typically entails:

Protecting the N-terminus of Threonine (e.g., with a Boc or Fmoc group) and the C-terminus of Methionine (e.g., as a methyl or ethyl ester). researchgate.net

Activating the carboxyl group of the protected Threonine using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or T3P®. mdpi.com

Reacting the activated Threonine with the protected Methionine to form the peptide bond.

Deprotecting both ends of the resulting dipeptide to yield this compound.

A convergent synthesis strategy is more applicable to larger peptides, where several smaller, pre-synthesized peptide fragments are coupled together. nih.govspringernature.com For this compound, the direct condensation of the two amino acids is the most efficient approach. This method offers excellent scalability and control over reaction conditions. americanpeptidesociety.org

Chemo-Enzymatic Synthesis Routes for this compound

Chemo-enzymatic synthesis integrates the specificity of enzymatic transformations with the versatility of chemical synthesis. nih.gov This approach can offer significant advantages, including high stereoselectivity and the use of milder, more environmentally friendly reaction conditions. The synthesis of the this compound peptide bond can be catalyzed by enzymes like ligases. This process avoids the need for extensive protecting group strategies and the use of potentially harsh chemical reagents, thus minimizing side reactions and simplifying purification. researchgate.net

Site-Specific Isotopic Labeling of this compound for Mechanistic Studies

Incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) at specific atomic positions within the this compound dipeptide is a powerful tool for mechanistic studies. nih.gov Isotopic labeling allows researchers to track the molecule and its fragments using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netmetsol.com

This technique is invaluable for:

Structural Analysis: NMR studies of labeled this compound can provide detailed information about its three-dimensional conformation in solution.

Metabolic Tracing: Labeled this compound can be used in biological systems to trace its uptake, distribution, and metabolic fate. generalmetabolics.com

Interaction Studies: Labeling can help elucidate the specific atoms involved in the interaction of this compound with proteins, enzymes, or other molecules.

The synthesis of isotopically labeled this compound involves using a labeled amino acid precursor in one of the synthesis methodologies described above (SPPS or solution-phase). nih.gov For example, to label the threonine residue, ¹³C- or ¹⁵N-labeled L-Threonine would be used as the starting material in the coupling reaction. Selective labeling allows for the simplification of complex spectra and provides specific probes for structural and dynamic investigations. ckisotopes.com

This table summarizes common isotopes used for labeling this compound and their applications.

IsotopeLabeled Residue(s)Typical Analytical MethodApplication in Mechanistic Studies
¹³C (Carbon-13) Threonine and/or MethionineNMR Spectroscopy, Mass SpectrometryElucidating peptide backbone and side-chain structure; tracing metabolic pathways. metsol.com
¹⁵N (Nitrogen-15) Threonine and/or MethionineNMR Spectroscopy, Mass SpectrometryProbing the peptide bond environment; protein-peptide interaction studies. metsol.com
²H (Deuterium) Threonine and/or MethionineNMR SpectroscopySimplifying proton NMR spectra; studying protein dynamics and solvent accessibility. core.ac.uk

Design and Synthesis of this compound Analogs and Peptidomimetics

To improve the biological properties of this compound, such as its stability, affinity, or selectivity for a target, analogs and peptidomimetics are designed and synthesized. These modifications involve altering the primary amino acid sequence or the peptide backbone itself.

The substitution of one or both amino acids in the this compound dipeptide with non-natural (or non-proteinogenic) amino acids can introduce novel chemical properties. nih.gov These modifications can enhance resistance to enzymatic degradation, alter side-chain functionality, or introduce probes for biochemical assays. nih.gov Non-natural amino acids are those not found among the 20 standard genetically encoded amino acids. wikipedia.org

For example, the methionine residue could be replaced with an analog like azidonorleucine or homopropargylglycine. researchgate.net These analogs contain bioorthogonal handles (an azide (B81097) and an alkyne, respectively) that allow for specific chemical ligation to other molecules, such as fluorescent dyes or affinity tags, using "click chemistry." nih.gov Similarly, the threonine residue could be replaced with a non-natural amino acid containing a different side chain to explore structure-activity relationships. The synthesis of such analogs typically involves standard solid-phase or solution-phase peptide synthesis using the desired protected non-natural amino acid building blocks. nih.gov The replacement can be conservative, using an amino acid with similar properties, or radical, using one with very different properties to induce significant changes in the peptide's function. wikipedia.org

Table 3: Examples of Non-Natural Amino Acid Substitutions for this compound This table is interactive. You can sort and filter the data.

Position Original Amino Acid Non-Natural Substitute Rationale for Substitution
1 Threonine (Thr) Thio-threonine Introduce a thiol group for potential disulfide bonding or conjugation.
1 Threonine (Thr) D-Threonine Increase stability against enzymatic degradation by peptidases.
2 Methionine (Met) Norleucine (Nle) Replace oxidizable sulfur with a chemically stable alkyl chain.
2 Methionine (Met) Azidonorleucine (Anl) Introduce a bioorthogonal azide handle for "click chemistry". researchgate.net

Peptidomimetics are compounds designed to mimic the essential elements of a peptide but with a modified structure to improve its drug-like properties. For this compound, this can involve modifying the peptide backbone to increase stability and constrain its conformation.

Cyclization: Converting the linear this compound dipeptide into a cyclic structure can significantly enhance its stability against exonucleases and improve its conformational rigidity. This can be achieved through several strategies, including:

Head-to-tail cyclization: Forming a peptide bond between the N-terminal amine of threonine and the C-terminal carboxyl group of methionine.

Side-chain cyclization: Introducing reactive groups on the side chains of modified amino acids and linking them together.

Cyclic peptides often exhibit higher receptor affinity and improved metabolic stability. The synthesis of unnatural cyclodipeptides can be achieved through both chemical and biological methods. acs.org

Backbone Modifications: Alterations to the amide bonds of the peptide backbone can also prevent enzymatic cleavage. Examples include N-methylation of the amide nitrogen or the introduction of thioamide bonds, which are resistant to many proteases. These modifications can profoundly impact the peptide's conformation and biological activity.

Table 4: Modification Strategies for Enhanced this compound Stability This table is interactive. You can sort and filter the data.

Modification Type Strategy Expected Outcome
Cyclization Head-to-tail cyclization Increased conformational rigidity; enhanced resistance to exonucleases.
Side-chain to side-chain cyclization Constrained side-chain orientation; potential for increased target affinity.
Backbone Modification N-methylation Increased resistance to proteolysis; altered hydrogen bonding capacity.
Thioamide bond introduction Mimics transition state; enhanced stability against peptidases.

Biological and Biochemical Roles of Thr Met in Cellular Systems

Thr-Met Metabolism and Catabolism Pathways

Dipeptides like this compound are typically subject to hydrolysis within cells, breaking them down into their constituent amino acids. hmdb.ca This breakdown is a crucial step for the individual amino acids, threonine and methionine, to enter their respective metabolic pathways. hmdb.ca

Enzymatic Hydrolysis of this compound by Peptidases

The hydrolysis of peptide bonds in dipeptides is catalyzed by enzymes known as peptidases (or proteases). ditki.com Peptidases are classified based on where they cleave peptide bonds. Exopeptidases cleave residues from the termini of a peptide, while endopeptidases cleave internal bonds. ditki.comthermofisher.com Dipeptides, having only one peptide bond, would be targets for peptidases capable of cleaving this specific linkage. Aminopeptidases, a type of exopeptidase, hydrolyze amino acid residues from the N-terminus. ditki.comannualreviews.org Some aminopeptidases have been shown to hydrolyze various dipeptides. annualreviews.org For instance, Aminopeptidase I from Escherichia coli can hydrolyze a variety of dipeptides. annualreviews.org While direct studies on the specific peptidases that hydrolyze this compound are not extensively detailed in the provided results, the general mechanism involves the addition of water across the peptide bond, a process catalyzed by these enzymes. ditki.com

Downstream Metabolic Fates of Threonine and Methionine Residues

Following the enzymatic hydrolysis of this compound, the resulting free threonine and methionine molecules enter the intracellular amino acid pool. quizlet.com These amino acids then follow their distinct metabolic pathways.

Threonine is classified as a glucogenic amino acid, meaning its carbon skeleton can be converted into glucose precursors. libretexts.org Threonine can be metabolized through several pathways, including conversion to pyruvate (B1213749) or deamination to form α-ketobutyrate, which then enters further metabolic steps. libretexts.org Threonine also plays roles in protein synthesis, particularly of threonine-rich proteins like mucins, and can act as a signaling molecule influencing protein synthesis pathways, such as the mTOR pathway. mdpi.com

Methionine is an essential amino acid and plays a central role in various metabolic processes, including protein synthesis, one-carbon metabolism, and the synthesis of other molecules. creative-proteomics.comfrontiersin.org A significant metabolic fate of methionine is its conversion to S-adenosylmethionine (SAM), a crucial methyl donor for numerous methylation reactions, including DNA and protein methylation, which are important for epigenetic regulation. creative-proteomics.comresearchgate.net Methionine can also be metabolized via the transsulfuration pathway, leading to the synthesis of cysteine, another sulfur-containing amino acid important for maintaining redox balance through glutathione (B108866) synthesis. creative-proteomics.com Methionine degradation can also lead to the formation of succinyl-CoA, an intermediate of the TCA cycle. libretexts.org

The metabolic fates of threonine and methionine are summarized in the table below:

Amino AcidClassificationKey Metabolic Pathways/FatesExamples of Roles
ThreonineGlucogenicConversion to Pyruvate or α-ketobutyrate, entry into TCA cycle precursorsProtein synthesis (mucins), signaling (mTOR pathway)
MethionineEssentialConversion to SAM (methyl donor), Transsulfuration pathway (cysteine synthesis), degradation to succinyl-CoAProtein synthesis initiation, epigenetic regulation, redox balance

Cellular Uptake and Transport Mechanisms of this compound

Dipeptides like this compound can be transported into cells via specific transporter proteins located in the cell membrane. bachem.com This uptake is a crucial step for dipeptides to exert any intracellular biological effects or to be hydrolyzed into their constituent amino acids.

Identification of Specific Dipeptide Transporters Involved in this compound Uptake

In mammals, the primary transporters responsible for the uptake of di- and tripeptides are members of the Solute Carrier Family 15 (SLC15), specifically Peptide Transporter 1 (PepT1) and Peptide Transporter 2 (PepT2). bachem.comuib.no PepT1 is predominantly found in the brush border membrane of intestinal epithelial cells, facilitating the absorption of dietary peptides. bachem.com PepT2 is expressed in various tissues, including the kidney and mammary gland, and is involved in the reabsorption of peptides. bachem.comd-nb.info

Studies on other dipeptides, such as methionyl-methionine (Met-Met), have shown that PepT2 is involved in their uptake in bovine mammary epithelial cells. d-nb.infonih.gov The uptake of Met-Met by these cells was shown to be rapid, saturable, pH-dependent, and inhibited by other peptides, suggesting carrier-mediated transport. d-nb.infonih.gov While direct evidence for this compound transport by PepT1 or PepT2 is not explicitly provided in the search results, given that PepT1 and PepT2 transport a broad range of di- and tripeptides, it is highly probable that this compound is also a substrate for these transporters. uib.notandfonline.com Research on fish PepT1-type transporters indicates that dipeptides containing methionine can be transported, although the efficiency can be influenced by the position of charged residues and the specific transporter subtype. uib.no

In yeast, a transporter named Ptr2p has been identified as responsible for the uptake of di/tri-peptides, including methionyl-methionyl-methionine. tandfonline.com Another transporter, Seo1p, has been identified for the uptake of γ-Glu-met dipeptide in yeast. nih.gov These findings highlight the existence of specific transporters for dipeptides across different organisms.

Regulation of this compound Transport under Varying Physiological Conditions

The activity and expression of peptide transporters like PepT1 and PepT2 can be regulated by various physiological factors and signaling pathways. physiology.orgmdpi.com For instance, studies have shown that the PI3K/Akt signaling pathway can regulate the expression and transport activity of PepT1 and PepT2. mdpi.comnih.gov Inhibition of PI3K and Akt has been shown to decrease PepT1 expression and impair dipeptide transport in bovine intestinal epithelial cells. nih.gov Similarly, the PI3K/Akt pathway has been implicated in regulating PepT2. mdpi.com

Furthermore, the availability of peptides themselves can influence transporter expression. Treatment of bovine mammary epithelial cells with Met-Met was shown to increase PepT2 expression at the translational level. mdpi.com Dietary protein restriction has also been shown to decrease PepT2 mRNA abundance in the kidneys of pigs. mdpi.com These findings suggest that the cellular uptake of dipeptides, including likely this compound, can be dynamically regulated based on cellular needs and environmental conditions.

Involvement of this compound in Cellular Signaling Cascades

While the primary fate of absorbed dipeptides is often hydrolysis, some dipeptides are known to have physiological or cell-signaling effects. hmdb.ca The search results provide some indirect evidence suggesting potential links between dipeptides containing threonine or methionine and cellular signaling.

Methionine, as a constituent amino acid, plays a direct role in signaling pathways, particularly through its metabolite SAM, which influences methylation-controlled processes, including the regulation of the TORC1 pathway, a master regulator of cell growth and translation. frontiersin.orgnih.gov Methionine availability has been shown to inhibit autophagy and promote growth by influencing SAM levels and the methylation of PP2A, a protein phosphatase involved in regulating autophagy and growth-related processes. nih.gov

Studies on methionyl-methionine (Met-Met) dipeptide in bovine mammary epithelial cells have shown that Met-Met can enhance cell proliferation and promote protein synthesis by activating the JAK2-STAT5 and mTOR signaling pathways. nih.gov This suggests that dipeptides containing methionine can directly influence intracellular signaling cascades related to growth and protein synthesis. nih.gov

While direct research specifically on this compound's role in cellular signaling cascades is not extensively detailed in the provided results, the known signaling roles of its constituent amino acids and the observed effects of other methionine-containing dipeptides suggest a potential for this compound to also influence cellular signaling, possibly through mechanisms related to amino acid sensing, mTOR pathway regulation, or other pathways yet to be fully elucidated. The Met receptor tyrosine kinase (distinct from the amino acid methionine) is a key player in signaling pathways involved in cell growth, motility, and survival, often activated by Hepatocyte Growth Factor (HGF). jci.orgyoutube.com While this Met receptor is a different entity from the methionine residue in this compound, the involvement of methionine metabolism in cellular signaling, particularly through SAM and mTOR, highlights the broader context of how methionine, and potentially methionine-containing peptides, can impact cellular communication and function. frontiersin.orgnih.gov

Modulation of Amino Acid Sensing Pathways by this compound

Amino acid sensing pathways are crucial for cells to detect the availability of nutrients and regulate growth, metabolism, and protein synthesis accordingly. Key pathways involved include those mediated by GCN2 (general amino acid control non-derepressible 2) and mTOR (mammalian target of rapamycin). researchgate.net GCN2 senses amino acid deprivation by binding to uncharged tRNAs, while the presence of certain amino acids, such as leucine, can activate mTOR. researchgate.net

Amino acid transporters themselves can function as "transceptors," acting as both carriers and sensors of amino acid levels, modulating nutrient signaling pathways like mTOR. researchgate.net These transporters are found on the membranes of various cell types and play a role in sensing amino acid availability and relaying signals to the cell interior. researchgate.net

While the direct role of this compound specifically in modulating these pathways is not extensively detailed in the provided search results, studies on other dipeptides and individual amino acids offer insights into potential mechanisms. For instance, some studies suggest that small peptides containing methionine or threonine could serve as sources of these amino acids for protein synthesis, which in turn could influence amino acid pools and downstream sensing pathways. nih.gov The coordinated activity of amino acid transporters, which can transport neutral amino acids like threonine and methionine, modulates the intracellular free amino acid pool, impacting these sensing mechanisms. researchgate.netresearchgate.net

Potential Receptor-Mediated Effects of this compound

Bioactive peptides, which are organic substances formed by amino acids, can display hormone or drug-like activities and interact with receptors, enzymes, and specific biomolecules to induce health-promoting effects. oup.comnih.govsemanticscholar.org The activity of a peptide is dependent on its structure, including the amino acid composition and sequence. oup.com

While the search results mention the potential for bioactive peptides to interact with receptors oup.comnih.gov and discuss receptor tyrosine kinases involved in cellular signaling acs.org, there is no direct information specifically linking this compound to the activation or modulation of particular cellular receptors. The concept of "transceptors" where amino acid transporters also act as receptors for nutrient signaling highlights a potential avenue for dipeptide influence, but specific interactions of this compound with such transceptors are not described. researchgate.net

Role of this compound in Protein Homeostasis and Turnover

Protein homeostasis, the balance between protein synthesis and degradation, is vital for cellular function and survival. This involves the continuous synthesis of new proteins and the removal of damaged or unnecessary ones through degradation pathways like the proteasome and autophagy. google.comuidaho.edu

Role of this compound in Protein Homeostasis and Turnover

Contribution to the Cellular Amino Acid Pool for Protein Synthesis

Dipeptides like this compound can serve as a source of their constituent amino acids, threonine and methionine, for cellular processes, including protein synthesis. Studies indicate that small peptides containing methionine or threonine can be utilized as precursors for protein synthesis. nih.gov This contribution to the intracellular amino acid pool is essential for maintaining the necessary substrate availability for translation. The coordinated activity of amino acid transporters facilitates the uptake of amino acids and potentially dipeptides, influencing the size and composition of this pool. researchgate.netresearchgate.net

Influence on Autophagy and Proteasomal Degradation Pathways

Autophagy and the ubiquitin-proteasome system are the primary intracellular protein degradation systems responsible for maintaining cellular homeostasis by removing damaged proteins and organelles. google.comuidaho.edugoogle.com Autophagy involves the formation of autophagosomes that fuse with lysosomes for degradation. google.com

While the search results discuss the mechanisms of autophagy and proteasomal degradation in detail google.comgoogle.comnih.govembopress.org, and mention the role of amino acids in regulating protein turnover researchgate.net, there is no specific information provided on the direct influence of the this compound dipeptide on either autophagy or proteasomal degradation pathways. Some studies touch upon the degradation of misfolded or aggregated proteins via selective autophagy mediated by proteins like p62 google.comgoogle.com, but a direct link to this compound is not established in the provided context.

However, given that this compound can contribute to the cellular amino acid pool, and amino acid availability is known to influence protein turnover pathways researchgate.net, it is plausible that this compound could indirectly impact these processes by affecting the concentrations of its constituent amino acids, threonine and methionine. Methionine, for example, is an essential amino acid for initiating protein synthesis researchgate.net, and its availability can influence protein anabolism. researchgate.net

Advanced Analytical and Spectroscopic Techniques for Thr Met Characterization

Mass Spectrometry (MS)-Based Approaches for Thr-Met Analysis

Mass spectrometry provides a powerful means to analyze this compound based on its mass-to-charge ratio (m/z). Different MS-based approaches offer unique capabilities for the detection, identification, and quantification of this dipeptide.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of peptides, including dipeptides like this compound, in complex biological and food matrices. nih.gov LC separates the analytes based on their physicochemical properties before they enter the mass spectrometer. tandfonline.com This separation step is crucial for reducing matrix effects and improving the selectivity and sensitivity of detection. tandfonline.commdpi.com

For the quantification of dipeptides using LC-MS/MS, methods often involve optimizing parameters such as the stationary phase, mobile phase gradient, and MS detection settings, particularly in Multiple Reaction Monitoring (MRM) mode. tandfonline.comtandfonline.com MRM focuses on monitoring specific precursor-to-product ion transitions characteristic of the target analyte, providing high specificity and sensitivity for quantification. mdpi.com Studies on the quantitative analysis of cyclic dipeptides in tea extract, for instance, have demonstrated the successful development of LC-MS/MS methods capable of simultaneously quantifying multiple dipeptides with satisfactory repeatability and linearity. tandfonline.comtandfonline.com While these studies focused on cyclic dipeptides, the principles and methodologies are directly applicable to linear dipeptides like this compound.

The development of a robust LC-MS/MS method for this compound involves selecting appropriate precursor ions and optimizing collision energy to produce characteristic fragment ions. tandfonline.com Calibration curves are generated by analyzing samples with known concentrations of this compound, allowing for accurate quantification in unknown samples. tandfonline.commdpi.com The use of internal standards, potentially isotopically labeled this compound, can further improve the accuracy and reliability of the quantification by compensating for variations in sample preparation and instrument performance. sigmaaldrich.com

Tandem Mass Spectrometry for De Novo Sequencing and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the detection of the resulting fragment ions. This technique is invaluable for the structural characterization of peptides, including de novo sequencing and the analysis of fragmentation patterns. diva-portal.orgnih.gov

When a this compound dipeptide ion is subjected to fragmentation in a tandem mass spectrometer, it breaks down into smaller fragment ions. The pattern of these fragment ions is characteristic of the amino acid sequence and can be used to confirm the identity of this compound or, in the absence of prior information, to deduce its sequence (de novo sequencing). Common fragmentation pathways for peptides include cleavage of the peptide bond, generating b- and y-ions, which retain the N-terminal and C-terminal parts of the peptide, respectively. diva-portal.org Other fragment ions, such as a-ions or internal fragments, can also be observed, providing additional structural information. acs.org

Analyzing the fragmentation pattern of this compound allows for the identification of characteristic fragment ions corresponding to the individual amino acids (Threonine and Methionine) and the sequential loss of amino acid residues. This is particularly useful for distinguishing this compound from isomeric dipeptides or those with similar masses. thermofisher.comnih.gov For example, studies have utilized tandem mass spectrometry to differentiate between peptides containing threonine and its isomer isothreonine based on their distinct fragmentation patterns. thermofisher.comnih.gov While this specific example focuses on the distinction between Thr and isoThr within a peptide, the principle of using characteristic fragmentation to identify and differentiate amino acid residues applies to dipeptides like this compound.

Collision-induced dissociation (CID) is a common fragmentation technique used in tandem MS. diva-portal.org Other techniques like electron capture dissociation (ECD) or electron transfer dissociation (ETD) can provide complementary fragmentation information by cleaving different bonds within the peptide backbone, which can be particularly useful for analyzing post-translational modifications or confirming sequences. diva-portal.orgacs.org

Imaging Mass Spectrometry for Spatial Distribution Studies of this compound

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including peptides, directly within a tissue section or other sample surface. nih.govacs.orgcatapult.org.uk This label-free technique provides molecular information with spatial context, making it valuable for understanding the localization of this compound in biological tissues or other heterogeneous samples. nih.govcatapult.org.uk

In IMS, the sample surface is scanned with an ionization source, and a mass spectrum is acquired at each pixel. nih.gov The intensity of a specific m/z value, corresponding to this compound, is then plotted as a heat map, revealing its distribution across the sample. nih.gov This can provide insights into where this compound is localized within a tissue, potentially indicating sites of synthesis, accumulation, or metabolic activity. nih.govcatapult.org.uk

Various ionization techniques can be used for IMS, including Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI). acs.orgmaastrichtuniversity.nl MALDI-IMS is frequently used for peptide and protein imaging. acs.org The spatial resolution of IMS is determined by the pixel size of the scan, and advancements are continuously being made to improve resolution while maintaining sensitivity. nih.govacs.org The combination of IMS with tandem MS (imaging MS/MS) allows for the structural confirmation of the detected molecule at each pixel, increasing the confidence in the spatial mapping of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. For a dipeptide like this compound, NMR can be used to confirm its structure, study its conformation, and investigate its binding to other molecules. fmp-berlin.inforesearchgate.nethilarispublisher.com

1D and 2D NMR Techniques for Structural Elucidation of this compound

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types and number of hydrogen and carbon atoms in this compound, as well as their chemical environments. hilarispublisher.comwesleyan.edu The chemical shifts of the signals are indicative of the functional groups and the surrounding electronic environment, while the integration of ¹H NMR signals provides information about the relative number of protons. wesleyan.edu

Two-dimensional (2D) NMR techniques offer more detailed insights into the connectivity and spatial proximity of atoms within the molecule. hilarispublisher.comwesleyan.edu Common 2D NMR experiments used for peptide structure elucidation include:

Correlation Spectroscopy (COSY): Reveals scalar couplings between protons, indicating which protons are connected through one, two, or three bonds. hilarispublisher.comnih.gov

Total Correlation Spectroscopy (TOCSY): Shows correlations between all protons within a spin system, allowing for the identification of amino acid residues. researchgate.nethilarispublisher.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached, aiding in the assignment of ¹H and ¹³C signals. hilarispublisher.comnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons separated by two or three bonds, providing information about connectivity across peptide bonds and side chains. hilarispublisher.comnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals through-space correlations between protons that are spatially close to each other, regardless of covalent bonds. hilarispublisher.comwesleyan.edu This is particularly useful for determining the conformation of the dipeptide in solution.

By combining the information from 1D and 2D NMR experiments, the complete structure of this compound can be elucidated, and the assignments of all observable nuclei can be made. researchgate.netnih.gov This is a crucial step in confirming the identity and purity of the synthetic dipeptide or characterizing it when isolated from a natural source.

Ligand-Observed NMR for Binding Affinity Determination with this compound

Ligand-observed NMR techniques are powerful tools for studying the interaction of a small molecule ligand, such as this compound, with a larger biomolecule, such as a protein. acs.orgnih.govuniversiteitleiden.nl These techniques monitor changes in the NMR signals of the ligand upon binding to the target, providing information about binding affinity and kinetics. acs.orgnih.gov

Several ligand-observed NMR experiments can be employed:

Saturation Transfer Difference (STD) NMR: In this experiment, the protein is selectively saturated with radiofrequency pulses. If the ligand binds to the protein, the saturation is transferred to the ligand protons through spin diffusion, resulting in a decrease in the intensity of the ligand signals in the difference spectrum. acs.orgoup.com The intensity of the STD signals is related to the proximity of the ligand protons to the protein surface in the bound state.

WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): This technique exploits the difference in the tumbling rates of free and protein-bound ligand. Magnetization is transferred from bulk water protons to the protein and then to the bound ligand. nih.govresearchgate.net This results in a positive WaterLOGSY signal for binding ligands, while non-binding molecules typically show a negative or zero signal. nih.gov

Relaxation-Based NMR (e.g., CPMG relaxation dispersion): These experiments measure changes in the relaxation rates of ligand nuclei upon binding to a macromolecule. acs.orgnih.gov The transverse relaxation time (T₂) of a small molecule decreases significantly when it binds to a larger, slower-tumbling protein. nih.gov By analyzing the changes in relaxation rates as a function of the relaxation dispersion field strength, information about the binding kinetics (on- and off-rates) can be obtained. acs.org

Ligand-observed NMR techniques are particularly useful for studying weak to moderate affinity interactions, where the ligand is often in excess of the protein. nih.govoup.com They are label-free and can be applied to a wide range of protein systems. acs.orgnih.gov By observing which signals of this compound are most affected upon binding to a target molecule, insights into the binding epitope on the dipeptide can be gained.

Here is an example of how data might be presented from an LC-MS/MS analysis, illustrative of the type of data used in such studies.

AnalytePrecursor Ion (m/z)Fragment Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound[M+H]⁺ (e.g., 251.1)Characteristic fragments (e.g., amino acid fragments, immonium ions)Optimized valueOptimized value

Note: The exact m/z values for this compound fragments would be determined experimentally based on its specific fragmentation pattern.

This table format is an example of how quantitative LC-MS/MS data, specifically MRM transitions and optimized parameters, might be presented for this compound analysis, similar to how such data is presented for other dipeptides. tandfonline.comtandfonline.com

Chromatographic Separations for this compound Purification and Quantification

Chromatographic techniques are indispensable tools for separating, purifying, and quantifying components within a mixture. For a dipeptide like this compound, which possesses both polar and non-polar characteristics due to its constituent amino acids, various chromatographic modes can be employed. High-Performance Liquid Chromatography (HPLC) is widely used for peptide analysis due to its versatility and high resolution nih.govopenaccessjournals.com. Gas Chromatography-Mass Spectrometry (GC-MS), while typically used for volatile compounds, can also be applied to this compound after appropriate derivatization. americanpeptidesociety.orgalwsci.com

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

HPLC is a primary technique for the separation and quantification of peptides. nih.govopenaccessjournals.com Method development for this compound using HPLC involves selecting appropriate stationary and mobile phases, as well as detection methods, to achieve optimal separation and sensitivity. Reversed-phase HPLC (RP-HPLC) is a common mode for peptide separation, relying on hydrophobic interactions between the analyte and the stationary phase. nih.govhplc.eu The retention of peptides in RP-HPLC is influenced by their amino acid composition and the properties of the mobile phase, such as pH and organic modifier concentration. hplc.euwaters.com

For this compound, RP-HPLC methods would typically utilize a C18 stationary phase. hplc.euwaters.com The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724), with the addition of an ion-pairing agent or an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. waters.comchromatographyonline.com Acidic conditions can protonate basic functional groups on the peptide, reducing tailing and improving separation. waters.com Gradient elution, where the concentration of the organic modifier is increased over time, is commonly used to separate peptides with varying hydrophobicity. waters.com

Detection of this compound in HPLC can be achieved using UV detection, typically at wavelengths around 214 nm (peptide bond absorption) or 280 nm (if aromatic residues were present, though not the primary mode for this compound). chromatographyonline.com Mass spectrometry (MS) detection coupled with HPLC (LC-MS) provides higher sensitivity and specificity, allowing for identification based on mass-to-charge ratio and fragmentation patterns. chromatographyonline.comexplorationpub.com

Developing an HPLC method for this compound would involve optimizing parameters such as column temperature, flow rate, gradient profile, and mobile phase composition to achieve sufficient resolution from impurities and accurate quantification. researchgate.net The isoelectric point (pI) of this compound, which is the pH at which the dipeptide has a neutral net charge, can also influence its retention behavior in ion-exchange chromatography, another mode potentially applicable for peptide separation based on charge. waters.com

An example of typical parameters for RP-HPLC of a dipeptide like this compound could involve a C18 column, a gradient of increasing acetonitrile concentration in water with 0.1% TFA, a flow rate of 1 mL/min, and UV detection at 214 nm. hplc.euwaters.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. alwsci.comnih.gov Peptides, including this compound, are generally non-volatile due to their zwitterionic nature and relatively high molecular weight. americanpeptidesociety.org Therefore, analysis of this compound by GC-MS requires chemical derivatization to convert it into a more volatile form. americanpeptidesociety.orgalwsci.comjfda-online.com

Derivatization strategies for peptides and amino acids for GC-MS analysis often involve modifying the polar functional groups, such as amino, carboxyl, and hydroxyl groups, to reduce their polarity and increase volatility. americanpeptidesociety.orgjfda-online.com Common derivatization methods include esterification of carboxyl groups and acylation or silylation of amino and hydroxyl groups. americanpeptidesociety.orgalwsci.comjfda-online.comnih.govmdpi.comresearchgate.net

For this compound, potential derivatization could involve methyl esterification of the carboxyl group and silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA, or N-trimethylsilyl-N-methyl trifluoroacetamide, MSTFA) of the amino and hydroxyl groups. jfda-online.combohrium.com The sulfur atom in the methionine residue might also be subject to oxidation or other modifications depending on the derivatization conditions. Studies on the GC-MS analysis of methionine-related sulfur-containing compounds have utilized derivatization with agents like MSTFA and trimethylchlorosilane (TMCS). bohrium.com

Following derivatization, the volatile this compound derivative can be injected into the GC system, separated on a capillary column based on its boiling point and interaction with the stationary phase, and detected by a mass spectrometer. americanpeptidesociety.orgresearchgate.net The mass spectrometer provides information on the mass-to-charge ratio of the parent ion and fragment ions, which can be used to identify the derivatized this compound by comparing the mass spectrum to spectral libraries or by interpreting the fragmentation pattern. americanpeptidesociety.org

While GC-MS is less commonly used for routine peptide analysis compared to HPLC, it can be valuable for specific applications, such as the analysis of small peptides or the identification of degradation products, particularly after effective derivatization. americanpeptidesociety.org

Circular Dichroism (CD) Spectroscopy for Conformational Analysis of this compound Derivatives

The CD spectrum of a peptide in the far-UV region (190-250 nm) is primarily influenced by the electronic transitions of the amide (peptide) bonds, providing information about the backbone conformation. biorxiv.orgspringernature.com The near-UV region (250-320 nm) of the CD spectrum is sensitive to the environment of aromatic amino acid side chains (Tryptophan, Tyrosine, and Phenylalanine) and disulfide bonds, providing information about tertiary structure or side-chain interactions. springernature.comcreative-proteomics.com

Analyzing the CD spectrum of this compound would involve measuring the ellipticity (or differential absorbance) across a range of wavelengths. Changes in solvent conditions (e.g., polarity, pH) or temperature can induce conformational changes in peptides, which can be monitored by changes in the CD spectrum. subr.edusci-hub.se Comparing the experimental CD spectrum to reference spectra of known peptide conformations or using computational methods can help elucidate the prevalent conformers of this compound in solution.

While direct research findings specifically detailing the CD spectrum and conformational analysis solely of this compound were not extensively found, the principles of CD spectroscopy applied to dipeptides and peptides containing methionine indicate its utility for investigating the conformational preferences and flexibility of this compound. acs.orgnih.govsci-hub.se

Hypothetical Data Table: Illustrative Chromatographic and Spectroscopic Parameters for this compound Analysis

This table presents illustrative parameters and potential outcomes based on the general application of these techniques to dipeptides and methionine-containing compounds, drawing from the search results. Specific values for this compound would require experimental determination.

TechniqueParameterTypical Range/Value for Peptides/Relevant CompoundsIllustrative Application to this compound
RP-HPLC Stationary PhaseC18C18 column for separation based on hydrophobicity. hplc.euwaters.com
Mobile PhaseWater/Acetonitrile with 0.1% TFA or Formic AcidGradient elution with increasing acetonitrile in acidic aqueous buffer. waters.comchromatographyonline.com
Detection Wavelength (UV)214 nmMonitoring peptide bond absorption. chromatographyonline.com
Retention TimeVaries based on sequence and conditionsSpecific retention time under defined chromatographic conditions.
GC-MS (after derivatization) Derivatization AgentMSTFA, BSTFA, Methylation + AcylationSilylation of amino/hydroxyl groups, methyl esterification of carboxyl. jfda-online.combohrium.com
GC ColumnCapillary column (e.g., DB-5ms)Separation of volatile derivative based on boiling point/polarity.
DetectionMass Spectrometry (EI or CI)Identification based on mass spectrum and fragmentation pattern. americanpeptidesociety.org
Retention TimeVaries based on derivative and GC programSpecific retention time for the derivatized this compound.
Circular Dichroism (CD) Wavelength RangeFar-UV (190-250 nm), Near-UV (250-320 nm)Analysis of backbone conformation (Far-UV) and potential side-chain influence (Near-UV). wikipedia.orgcreative-proteomics.com
Observed SignalMolar ellipticity (deg cm² dmol⁻¹)Characteristic CD spectrum reflecting the dipeptide's conformation. biorxiv.org
InterpretationConformational preferences, flexibilityInsights into the spatial arrangement of this compound in solution. sci-hub.se

Intermolecular Interactions and Mechanistic Insights of Thr Met

Binding Interactions of Thr-Met with Receptor Proteins and Enzymes

Characterization of Binding Sites and Affinities

Direct experimental data on the binding of the this compound dipeptide to specific receptor proteins remains limited in publicly available research. However, studies on larger peptides containing the this compound motif provide inferential evidence of its potential to participate in protein binding. For instance, a peptide containing this compound has been identified as an Angiotensin-I-Converting Enzyme (ACE) inhibitor, suggesting that this dipeptide sequence can fit into the active site of ACE and contribute to its inhibition pharmacologycanada.orgnih.gov. The precise binding affinity and the specific interactions of the this compound moiety within the ACE active site have not been fully elucidated for the isolated dipeptide.

In a broader context, a study investigating protein-metabolite interactions screened a variety of dipeptides for their binding to plant glyceraldehyde-3-phosphate dehydrogenases. In this particular screen, the this compound dipeptide did not exhibit binding to the plant-based enzyme nih.gov. However, the same study noted that other dipeptides, specifically those containing tyrosine, did affect the thermal stability of the human form of the enzyme, indicating a high degree of specificity in dipeptide-protein interactions nih.gov. This underscores that the binding of this compound is likely to be highly specific to the target protein's binding pocket architecture and chemical environment.

Allosteric Modulation by this compound in Enzyme Kinetics

Allosteric modulation, where binding to a site distinct from the active site alters an enzyme's activity, is a key regulatory mechanism. There is currently a lack of direct scientific evidence demonstrating that the this compound dipeptide acts as an allosteric modulator of any specific enzyme.

However, research into the regulation of certain enzymes by dipeptides provides a framework for how this compound could potentially function in such a capacity. For example, studies on phosphoenolpyruvate carboxykinase (PEPCK) have shown that various dipeptides can act as inhibitors nih.govresearchgate.net. While this compound was not among the dipeptides investigated in these particular studies, it highlights the potential for small peptides to exert regulatory effects on enzyme kinetics. The inhibitory constant (Ki) is a measure of the concentration required to produce half-maximum inhibition and is a key parameter in characterizing enzyme inhibitors ucl.ac.uk. Should this compound be found to be an allosteric modulator, its Ki value would be a critical determinant of its regulatory potency.

This compound Interactions with Membrane Components and Lipids

The ability of molecules to interact with and permeate cell membranes is fundamental to their bioavailability and intracellular activity. The physicochemical properties of this compound, combining a polar threonine residue with a more hydrophobic methionine residue, suggest a potential for interaction with the lipid bilayer.

Investigations into Membrane Permeability and Transport

Interestingly, a bioinformatic analysis has identified a Ser-Val-Thr-Met sequence within the Escherichia coli protein TonB that is predicted to form a β-strand nih.gov. This motif is positioned to interact with components of a membrane-spanning motor complex involved in outer membrane transport nih.gov. While this finding pertains to a this compound sequence within a larger protein, it suggests that this dipeptide can be part of a structure recognized by membrane-associated protein complexes.

Influence on Lipid Bilayer Dynamics

The influence of the this compound dipeptide on the dynamics of lipid bilayers has not been a direct subject of published research. The interaction of peptides with lipid membranes can lead to changes in membrane fluidity, thickness, and phase behavior. The amphipathic nature of this compound, with the hydroxyl group of threonine and the thioether of methionine, could theoretically lead to its partitioning at the lipid-water interface, potentially altering the packing of phospholipid headgroups and the dynamics of the acyl chains. Further biophysical studies would be required to confirm and characterize any such effects.

Chelation and Coordination Chemistry of this compound with Metal Ions

Amino acids and peptides are well-known chelators of metal ions, a property that is crucial for many biological functions, including enzymatic activity and metal homeostasis. The functional groups present in this compound, including the amino and carboxyl termini, the hydroxyl group of threonine, and the sulfur atom of methionine, provide potential coordination sites for metal ions.

Research has noted the general ability of amino acids and peptides to interact with heavy metals americanpeptidesociety.org. The synthesis of Threonyl-methionine has been described in the context of studying the interactions of peptides with metal ions, indicating an interest in its coordination chemistry americanpeptidesociety.org. The stability constants of metal complexes with various dipeptides have been estimated using computational models, which could be applied to this compound to predict its affinity for different metal ions wikipedia.org.

The formation of coordination complexes between this compound and transition metals could have implications for the dipeptide's biological activity, potentially influencing its antioxidant properties or its interaction with metalloenzymes. Detailed experimental characterization of the stability constants, coordination geometry, and spectroscopic properties of this compound-metal complexes would be necessary to fully understand this aspect of its chemistry.

Formation of Metal-Dipeptide Complexes

The interaction of dipeptides with metal ions in biological systems is a subject of significant interest due to the potential for these complexes to modulate biological activity. The this compound dipeptide possesses several potential coordination sites for metal ions, including the N-terminal amino group, the C-terminal carboxyl group, the peptide bond carbonyl oxygen, and the side-chain functional groups of both threonine (a hydroxyl group) and methionine (a thioether group).

The formation of a stable chelate ring is a primary driving force for the complexation of metal ions with dipeptides. Typically, a five-membered chelate ring is formed through the coordination of the N-terminal amino group and the adjacent peptide carbonyl oxygen. However, the involvement of other donor atoms can lead to the formation of more complex structures.

Coordination Chemistry of this compound Analogues

While specific potentiometric and spectroscopic studies on this compound metal complexes are not extensively available in the public domain, valuable insights can be gleaned from studies on its constituent amino acids and structurally similar dipeptides.

Threonine: As a standalone amino acid, threonine typically acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the amino group and an oxygen atom of the carboxyl group.

Methionine: Methionine offers more diverse coordination possibilities. In addition to the amino and carboxyl groups, the sulfur atom of the thioether side chain can also participate in metal binding, particularly with softer metal ions. This allows methionine to function as a bidentate (N,O) or even a tridentate (N,O,S) ligand.

Studies on dipeptides containing methionine, such as Phe-Met and Met-Phe, have provided data on the stability of their complexes with various transition metal ions. These studies often employ techniques like potentiometric titration to determine the stability constants of the formed complexes.

Interactive Data Table: Stability Constants of Related Amino Acid-Metal Complexes

The following table presents representative stability constant (log K) values for complexes of copper(II), a biologically relevant metal ion, with threonine and methionine. It is important to note that these values are for the individual amino acids and serve as an approximation of the potential binding affinities within the this compound dipeptide.

Metal IonLigandLog K₁Log K₂
Cu(II)Threonine8.156.67
Cu(II)Methionine7.886.91

Note: Data is illustrative and compiled from various sources on amino acid-metal complex stability.

Spectroscopic techniques such as UV-Vis and IR spectroscopy are instrumental in elucidating the coordination environment of the metal ion in these complexes. Shifts in the absorption bands corresponding to the C=O and N-H vibrations can confirm the involvement of the carboxyl and amino groups in complex formation.

Biological Implications of Metal Chelation by this compound

The chelation of metal ions by the this compound dipeptide can significantly alter its biological properties, leading to a range of potential effects, including antioxidant activity and modulation of enzyme function.

Antioxidant and Pro-oxidant Activities

The chelation of redox-active metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), is a critical mechanism for controlling oxidative stress. By binding these metals, chelating agents can prevent their participation in Fenton-like reactions, which generate highly reactive hydroxyl radicals. The methionine residue in this compound, with its sulfur-containing side chain, is particularly relevant in this context. The sulfur atom can be readily oxidized, and by chelating a pro-oxidant metal, the this compound dipeptide may localize this antioxidant effect.

Enzyme Inhibition and Modulation

Metalloenzymes are proteins that require a metal ion cofactor for their catalytic activity. The introduction of a chelating agent like this compound can have several effects on these enzymes:

Inhibition by Cofactor Removal: this compound could potentially inhibit a metalloenzyme by chelating and removing the essential metal ion from the active site.

Direct Inhibition at the Active Site: The this compound-metal complex itself could act as an inhibitor by binding to the active site of an enzyme, blocking substrate access.

Allosteric Modulation: Binding of the this compound-metal complex to a site other than the active site could induce conformational changes that either enhance or inhibit the enzyme's activity.

The specific effect depends on the affinity of this compound for the particular metal ion, the stability of the resulting complex, and the structure of the target enzyme.

Interactive Data Table: Potential Biological Effects of this compound Metal Chelation

This table summarizes the potential biological implications of this compound's metal-chelating properties based on the general principles of peptide-metal interactions.

Biological ProcessPotential Effect of this compound Metal ChelationUnderlying Mechanism
Oxidative StressAntioxidant or Pro-oxidantSequestration of redox-active metals (antioxidant); Participation of the complex in redox cycling (pro-oxidant).
Enzymatic ActivityInhibition or ModulationRemoval of essential metal cofactors; Competitive or non-competitive binding to the enzyme.

Computational and Theoretical Modeling of Thr Met

Molecular Dynamics (MD) Simulations of Thr-Met in Solution and Bound States

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD can provide insights into conformational changes, interactions, and dynamic properties in various environments, such as in solution or when bound to other molecules. This approach is widely applied to peptides and proteins to understand their flexibility and interactions. frontiersin.orgdiva-portal.org

Simulation of this compound Interactions with Biological Macromolecules

This compound, as a dipeptide, could potentially interact with various biological macromolecules, such as proteins or enzymes. MD simulations can be employed to model these interactions. This involves placing the this compound dipeptide in proximity to the target macromolecule within a simulated environment and observing their dynamic behavior. Such simulations can help identify potential binding sites, characterize the nature and strength of interactions (e.g., hydrogen bonds, hydrophobic interactions), and understand the conformational changes that may occur in both the dipeptide and the macromolecule upon binding. While specific studies on this compound binding were not found, MD simulations are routinely used to study protein-peptide and protein-ligand interactions, providing insights into binding modes and stability. frontiersin.orgnih.govnih.govdiva-portal.orgresearchgate.netresearchgate.net For instance, MD simulations have been used to study the interaction of compounds with the MET receptor kinase domain, illustrating how this technique can reveal dynamic interaction patterns at the atomic level. researchgate.netresearchgate.net

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations provide a more detailed description of the electronic structure of molecules compared to classical MD simulations. These methods are essential for understanding properties that depend on electron distribution, such as charge distribution, reactivity, and spectroscopic parameters. QM calculations can be applied to this compound to gain insights into its electronic properties and potential chemical transformations.

Elucidation of Reaction Mechanisms Involving this compound

QM calculations are instrumental in studying the mechanisms of chemical reactions. If this compound were to participate in a specific chemical reaction, QM methods could be used to identify transition states, calculate activation energies, and determine the reaction pathway. This provides a detailed understanding of how the reaction proceeds at the electronic level. While no specific reaction mechanisms involving this compound were found in the search results, computational studies of reaction mechanisms for various organic molecules and catalytic processes highlight the capabilities of QM methods, such as Density Functional Theory (DFT), in elucidating reaction pathways and kinetics. mdpi.comrsc.orgacs.orgucl.ac.ukresearchgate.net

Structure-Activity Relationship (SAR) Prediction and In Silico Screening of this compound Analogs

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of molecules with their biological activity. Computational approaches, often referred to as in silico methods, can be used to predict the potential activity of molecules based on their structure. acs.orgsocietechimiquedefrance.fr For this compound, computational SAR prediction could involve analyzing its structural characteristics and comparing them to known peptides with established activities to infer potential functions.

In silico screening involves computationally evaluating large libraries of compounds, including analogs of this compound, to identify potential candidates with desired properties. pnrjournal.comrsc.orgnih.govplos.orgnih.govcore.ac.uk For dipeptides, this could involve creating a virtual library of this compound analogs with modifications to the amino acid residues or the peptide bond. Computational methods like molecular docking and scoring functions can then be used to predict the binding affinity of these analogs to a specific biological target. pnrjournal.comnih.govnih.gov Machine learning techniques, utilizing features like dipeptide composition, are also employed in SAR prediction and screening for peptides. nih.govplos.org Studies on in silico screening of dipeptide libraries for various purposes, such as identifying salt taste enhancers or inhibitors of antibiotic resistance, demonstrate the feasibility of this approach for peptide-based research. pnrjournal.comrsc.orgnih.govcore.ac.uk

Ligand-Based and Structure-Based Virtual Screening

Virtual screening (VS) is a computational technique used in drug discovery to identify potential lead compounds by searching large chemical libraries. researchgate.net It can be broadly categorized into ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS).

LBVS relies on information about known active molecules (ligands) to find new compounds with similar properties. This approach uses molecular descriptors or pharmacophore models derived from known ligands to screen databases. mdpi.comnih.goveithealth.eu A pharmacophore represents the essential features of a molecule that are necessary for its biological activity. mdpi.commdpi.com LBVS can be effective when the 3D structure of the target protein is unknown. mdpi.com

SBVS, on the other hand, utilizes the three-dimensional structure of the biological target (e.g., a protein) to predict how small molecules might bind to it. mdpi.comresearchgate.net Techniques like molecular docking are central to SBVS, where the pose and binding affinity of a ligand within the target's binding site are computationally estimated. mdpi.comdovepress.com The availability of crystal structures of target proteins provides a basis for receptor-based drug design and virtual screening. acs.org

Hybrid approaches combining both LBVS and SBVS are also employed to enhance the efficiency and accuracy of identifying potential hits. mdpi.comnih.gov

While the principles of LBVS and SBVS are well-established and applied in the search for inhibitors of various targets, including aminoacyl-tRNA synthetases (like threonyl-tRNA synthetase and methionyl-tRNA synthetase, which are involved in the synthesis of peptides containing threonine and methionine) acs.orgnih.govdntb.gov.uaresearchgate.net, specific detailed research findings on the application of these methods directly to the dipeptide this compound for identifying novel interactions or activities are not prominently available in the provided search results. Studies often focus on inhibitors targeting the enzymes that handle threonine or methionine individually, or on larger peptides/proteins. acs.orgnih.govresearchgate.netresearchgate.netresearchgate.net

QSAR Modeling for Predicting Biological Activities of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural and physicochemical properties of chemical compounds and their biological activities. researchgate.netdovepress.comacs.orgsamipubco.comecetoc.org The fundamental premise of QSAR is that the biological activity of a molecule is related to its molecular structure. mdpi.comresearchgate.net

QSAR models use mathematical and statistical methods to build predictive models. researchgate.netsamipubco.comnih.gov Molecular descriptors, which quantify various aspects of a molecule's structure and properties (e.g., electronic, steric, hydrophobic), are calculated and used as input for these models. researchgate.netsamipubco.comnih.gov By analyzing the relationship between these descriptors and the observed biological activities of a set of compounds, a QSAR model can be developed to predict the activities of new, untested compounds. researchgate.netdovepress.com

QSAR studies can involve various statistical techniques, including multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN). nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend classical QSAR by incorporating the three-dimensional properties of molecules. researchgate.netsamipubco.com

QSAR modeling is a valuable tool in drug discovery for predicting activities, identifying key structural features influencing activity, and guiding the design of new molecules with improved properties. researchgate.netdovepress.comsamipubco.com It can be used to predict a wide range of biological activities and properties, including binding affinities, enzyme inhibition, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. acs.orgecetoc.org

Similar to virtual screening, while QSAR is widely applied in the study of peptides and amino acid derivatives, specific published research detailing QSAR models developed specifically for predicting the biological activities of this compound derivatives is not readily apparent in the provided search results. Research often focuses on QSAR for inhibitors of enzymes like c-Met receptor tyrosine kinase nih.govacs.orgnih.gov or methionyl-tRNA synthetase inhibitors researchgate.net, or on predicting properties like BBB permeability for neuroactive peptides in general mdpi.com.

Research Applications and Methodological Innovations Utilizing Thr Met

Thr-Met as a Probe in Peptide Transport and Metabolism Research

Dipeptides like this compound are valuable tools for investigating the mechanisms by which cells and organisms absorb, distribute, and process small peptides. Their defined structure allows researchers to trace their movement and breakdown, providing insights into the broader field of peptide handling in biological systems.

Use in In Vitro Cell Culture Models for Transport Studies

In vitro cell culture models, such as monolayers of epithelial cells, are widely used to study the transport of various molecules, including peptides, across biological barriers. These models allow for controlled experiments to assess permeability, identify transport mechanisms, and investigate the influence of different factors on peptide uptake. While general studies on peptide transport in cell cultures are common, including those using Caco-2 cells to model intestinal absorption, specific detailed research utilizing this compound as the primary probe in such systems was not prominently found in the searched literature. However, studies using other di- and tripeptides, such as Met-Met, have demonstrated the utility of these compounds in understanding peptide transporter activity in cell lines.

Application in Animal Models for Metabolic Fate Tracing

Animal models are crucial for understanding the metabolic fate of compounds in a complex biological system, including absorption, distribution, metabolism, and excretion. Isotopic labeling is a technique used in animal models to trace the metabolic pathways of specific molecules. While studies have traced the metabolic fate of amino acids like methionine and glycine (B1666218) using labeled isotopes in animal models, specific research detailing the tracing of this compound's metabolic fate using such methods was not a primary focus of the retrieved literature. Animal models are broadly used in metabolic research, including studies on metabolic syndrome, but specific applications involving this compound as a tracer were not detailed.

Employment of this compound in Enzyme Specificity and Kinetic Studies

Enzyme specificity and kinetic studies are fundamental to understanding how enzymes, particularly peptidases, recognize and cleave peptide bonds. Small peptides like this compound can serve as substrates or be used in the design of enzyme inhibitors to probe these interactions.

Substrate Analog for Peptidase Characterization

Peptidases exhibit varying degrees of specificity regarding the amino acid sequence they cleave. The specificity is determined by the interaction between the enzyme's active site subsites and the amino acid residues of the substrate. Studies characterizing peptidase specificity often involve testing a range of peptide substrates to determine preferences at different positions relative to the cleavage site (P1, P1', P2, etc.). While methionine and threonine at various positions have been noted in studies of peptidase specificity, specific detailed research using this compound as a dedicated substrate analog to characterize the kinetic parameters or specificity profiles of particular peptidases was not a prominent finding in the search results. Some peptidases show preferences for methionine at certain positions, such as the P1 position for Chymotrypsin. Methionine aminopeptidases, for instance, are enzymes that cleave the N-terminal methionine residue from proteins and peptides, and their specificity can be influenced by the metal ions present.

Inhibitor Design Strategies Based on this compound Structure

The structure of peptides can serve as a basis for designing enzyme inhibitors. Inhibitors are molecules that bind to an enzyme and reduce its activity, and their design often targets the enzyme's active site. Structure-based inhibitor design involves understanding the interaction between the enzyme and its substrate or transition state. While there is extensive research on designing inhibitors for various enzymes, including kinases like c-Met, and using peptide structures or analogs in inhibitor design, specific strategies directly based on the this compound dipeptide structure for the design of enzyme inhibitors were not detailed in the retrieved literature. Inhibitor design often focuses on mimicking transition states or exploiting specific binding pockets within the enzyme.

Integration of this compound in Synthetic Biology and Bioengineering Constructs

Synthetic biology and bioengineering involve the design and construction of new biological parts, devices, and systems, often for specific applications in biotechnology and medicine. This field encompasses the engineering of metabolic pathways, genetic circuits, and the development of engineered cells. While synthetic biology utilizes amino acids and peptides as building blocks and in the design of functional molecules, specific instances of this compound being integrated into synthetic biology or bioengineering constructs for particular applications were not explicitly found in the searched literature. Research in this area often focuses on designing more complex peptides, proteins, or genetic circuits to achieve desired biological functions.

Genetic Encoding of this compound for Non-Canonical Peptide Synthesis

The genetic code typically dictates the incorporation of 20 standard proteinogenic amino acids into proteins during translation. libretexts.orgwikipedia.org The field of non-canonical amino acid (ncAA) mutagenesis and expanded genetic codes focuses on incorporating amino acids beyond these 20 into peptides and proteins. wikipedia.orgnih.govnih.govfrontiersin.org This is generally achieved by reassigning specific codons, often stop codons or rare sense codons, to an ncAA using an engineered orthogonal aminoacyl-tRNA synthetase and a corresponding tRNA that recognizes the reassigned codon. wikipedia.orgfrontiersin.org This allows for the site-specific incorporation of ncAAs into polypeptide chains during ribosomal synthesis. wikipedia.org

While genetic code expansion is a powerful tool for incorporating modified or non-proteinogenic amino acids to create non-canonical peptides or modified proteins, the direct genetic encoding of a dipeptide like this compound as a single building block via the standard ribosomal translation machinery is not a commonly described application within the provided search results. The genetic code is structured to encode individual amino acids, which are then linked together by the ribosome to form peptide chains. Research in non-canonical peptide synthesis often involves incorporating modified single amino acids or utilizing non-ribosomal synthesis pathways. Based on the available information, detailed research findings or specific methodologies for the genetic encoding of the this compound dipeptide itself for direct ribosomal incorporation into peptides were not found.

Bioreactor Applications for this compound Production or Utilization

Bioreactors are widely used in biotechnology for various processes, including the production of biomolecules and the cultivation of cells. technologynetworks.comnih.gov Enzymatic synthesis is one method for producing dipeptides, and this process can be carried out in bioreactors using appropriate enzymes and starting materials. google.comnottingham.ac.ukkyowahakko-bio.co.jp For instance, a process for the enzymatic production of dipeptides by reacting N-protected α-aminocarboxylic acid alkyl esters with an amino component in the presence of a cysteine protease has been described, and such processes can be conducted in a suitable bioreactor. google.com Amino acids like methionine and threonine can serve as starting materials in enzymatic dipeptide synthesis. google.comnottingham.ac.uk

Dipeptides are also utilized in bioreactor settings, particularly in cell culture media, to enhance cell growth, viability, and protein production. nih.govgoogle.comresearchgate.net Dipeptides can offer advantages over free amino acids, such as improved solubility and stability, facilitating their delivery to cultured cells. nih.gov Studies have explored the use of various dipeptides, including tyrosine-containing dipeptides and others like His-Gly, as supplements in bioreactors for cultivating cell lines, such as Chinese hamster ovary (CHO) cells, used in the production of therapeutic proteins like monoclonal antibodies. nih.govgoogle.com These dipeptide supplements have shown positive effects on culture performance, including enhanced viability and increased product titer. nih.govgoogle.com

However, specific detailed research findings or data tables focusing explicitly on the large-scale production of the this compound dipeptide in bioreactors or its specific utilization as a key supplement with detailed outcomes in various bioreactor applications were not prominently featured in the provided search results. While the general principles of enzymatic dipeptide synthesis in bioreactors and the use of dipeptides in cell culture are established, specific research dedicated solely to this compound in these contexts was not found in detail.

Broader Biological Significance and Research Perspectives of Thr Met

Role of Thr-Met in Stress Response Pathways in Organisms

Organisms have evolved intricate mechanisms to cope with environmental stresses. While the direct role of this compound specifically in stress response pathways is an area of ongoing research, the constituent amino acids, threonine and methionine, are known to be involved in stress mitigation. Methionine, in particular, plays a significant role in defending against oxidative stress due to its ability to be oxidized and subsequently reduced. nih.gov Dipeptides themselves have been implicated in affecting inflammatory and stress responses. medchemexpress.com

Influence on Oxidative Stress Mitigation Mechanisms

Oxidative stress occurs when there is an imbalance between reactive oxygen species (ROS) and an organism's antioxidant defense systems. researchgate.net Methionine residues in proteins can act as endogenous antioxidants by scavenging ROS through oxidation to methionine sulfoxide (B87167) (MetO). nih.govnih.gov This oxidation is reversible, catalyzed by methionine sulfoxide reductases (Msrs), which allows methionine to repeatedly neutralize oxidants, providing a catalytic defense against oxidative damage. nih.govpnas.org While the direct contribution of this compound to this specific mechanism requires further investigation, the presence of methionine in the dipeptide suggests a potential, albeit indirect, involvement in oxidative stress mitigation. Some dipeptides, such as Tyr-Asp, have been shown to improve plant resistance towards oxidative stress by modulating carbon metabolism and increasing NADPH production, a key component in antioxidant defense. mpg.de

Contribution to Heat Shock and Cold Stress Adaptation

Organisms employ various strategies to adapt to temperature extremes. The heat shock response, involving the production of heat shock proteins (HSPs), is a crucial cellular mechanism for thermotolerance and adaptation to heat stress. oup.comnih.govfrontiersin.org HSPs act as chaperones, helping to maintain protein folding and prevent aggregation under stressful conditions. frontiersin.org Adaptation to cold stress in plants involves changes in cellular membranes, chloroplast structure, and the regulation of cold signals related to phytohormones and reactive oxygen species. nih.govmdpi.com A form of methionine, formyl-methionine (fMet), has been implicated in a eukaryotic ribosome quality control pathway important for cold adaptation in yeast, by promoting stress granule formation and preventing the buildup of toxic fMet polypeptides. nih.gov While research directly linking this compound to heat shock or cold stress adaptation is limited in the provided context, the involvement of its constituent amino acids and other dipeptides in these processes suggests potential avenues for future research.

This compound in Microbial Physiology and Ecology

Microorganisms interact with their environment and other organisms in complex ways, including the uptake and secretion of various compounds.

Utilization by Microorganisms as a Nutrient Source

Microorganisms require energy-containing substrates and nutrients for growth and metabolism. frontiersin.orgresearchgate.net They can utilize various organic forms of carbon, including amino acids and peptides. researchgate.net Rumen bacteria, for instance, can utilize nitrogen from peptides rather than just amino acids or ammonia, which can improve microbial protein yield and fermentation ability. nih.gov While the specific utilization of this compound by microorganisms as a nutrient source is not explicitly detailed in the provided information, the general capacity of bacteria to utilize dipeptides and the importance of methionine for microbial growth nih.gov suggest that this compound could potentially serve as a nutrient source for certain microbial species.

Secretion of this compound by Specific Microbial Species

Bacteria possess various secretion systems to transport substances, including proteins and other molecules, across their cell membranes and into the extracellular environment or host cells. wikipedia.orgoup.com These systems are crucial for nutrient acquisition, communication, and interaction with other organisms. wikipedia.org Some studies have indicated that certain microbial species can contribute to the secretion of methionine. For example, Akkermansia muciniphila has been shown to contribute significantly to methionine secretion potential in the gut. frontiersin.org While the direct secretion of the this compound dipeptide by specific microbial species is not explicitly mentioned, the secretion of its constituent amino acids and the general capacity of microbes to secrete dipeptides embopress.org indicate this as a possibility that warrants further investigation.

Potential Contributions of this compound to Cellular Homeostasis and Health (Research Focus)

Exploration in Nutritional Sensing and Signaling Pathways

Nutritional sensing is a fundamental cellular process that allows organisms to detect the availability of nutrients and adjust their metabolism and growth accordingly. Amino acids and peptides are known to play significant roles in these sensing and signaling pathways. Methionine, one of the constituent amino acids of this compound, is recognized for its involvement in activating the mTOR signaling pathway, a key regulator of cell growth and protein synthesis mdpi.com. Methionine activates mTOR by promoting the methylation of phosphatase 2A, and its metabolite S-adenosylmethionine (SAM) can counteract the inhibitory effects of SAMTOR on mTORC1 activity mdpi.com. Threonine also plays a role in intestinal health and immunity, with its insufficiency impacting immune response and inflammation associated with NF-κB and mTOR pathways nih.gov.

While research directly on this compound's specific role in nutritional sensing and signaling pathways is still developing, studies on its constituent amino acids and other dipeptides provide valuable context. For instance, methionyl-methionine (Met-Met) dipeptide has been shown to enhance the activation of the PI3K-AKT signaling pathway, which is involved in cell proliferation and milk protein synthesis acs.org. This suggests that dipeptides containing methionine may influence nutrient-sensing pathways. Amino acids, in general, are known to activate MAPK pathway, which is important for cell growth, proliferation, differentiation, and inflammation nih.gov.

Further research is needed to specifically delineate how the this compound dipeptide is sensed by cells and what specific signaling cascades it influences. Given the roles of Threonine and Methionine in mTOR, NF-κB, and MAPK pathways, it is plausible that this compound could also interact with these or related signaling networks involved in nutrient sensing and metabolic regulation.

Investigative Studies in Cellular Growth and Differentiation Processes

The impact of amino acids and dipeptides on cellular growth and differentiation is a significant area of study. Methionine metabolism, particularly the levels of its metabolite SAM, has been shown to regulate the maintenance and differentiation of human pluripotent stem cells. Methionine deprivation can lead to decreased intracellular SAM, activating p53-p38 signaling and prompting differentiation kumamoto-u.ac.jp.

Studies on other dipeptides have also demonstrated effects on cell growth and differentiation. For example, methionyl-methionine dipeptide has been found to enhance mammogenesis and lactogenesis, partly by influencing cellular proliferation and milk protein synthesis in mammary epithelial cells acs.orgdigitellinc.com. This effect is linked to the regulation of a long non-coding RNA, MGPNCR, which impacts the phosphorylation of eukaryotic initiation factor 4B (eIF4B), a key protein in protein synthesis digitellinc.com.

Research indicates that certain dipeptides can improve cell viability and growth in cell cultures, which is relevant to processes involving cellular proliferation google.com. While direct studies on this compound's influence on specific differentiation pathways are limited in the provided search results, the known roles of Threonine and Methionine in protein synthesis, cell signaling, and stem cell differentiation suggest that this compound could potentially play a part in these processes. The involvement of dipeptides in regulating pathways like PI3K-AKT and influencing factors like eIF4B phosphorylation highlights the potential for this compound to impact cellular growth and differentiation.

Further targeted research is required to understand the precise mechanisms by which this compound might influence cellular growth and differentiation, including its potential interactions with specific receptors or signaling molecules and its effects on gene expression related to these processes.

Future Directions and Unexplored Research Avenues for Thr Met

Systems Biology Approaches to Map Thr-Met Interactomes and Metabolomes

Systems biology aims to understand biological systems by integrating data from various levels, such as genomics, proteomics, and metabolomics azolifesciences.complos.org. For this compound, a systems biology approach could involve mapping its "interactome" – the complete set of molecular interactions involving this compound – and its "metabolome" – the entirety of metabolites it is related to or interacts with within a biological system.

Future research could utilize advanced mass spectrometry and nuclear magnetic resonance (NMR) techniques, commonly used in metabolomics and proteomics, to identify and quantify this compound and its related metabolites in various biological samples azolifesciences.com. By integrating this metabolomic data with proteomic data (identifying proteins that interact with this compound or enzymes involved in its metabolism) and potentially transcriptomic data (gene expression levels), a comprehensive picture of this compound's role within cellular networks could emerge plos.org. This could help elucidate its precise metabolic pathways, its influence on other biochemical processes, and its potential signaling roles. Studies on other amino acids and dipeptides have demonstrated the power of metabolomics and integrated multi-omics approaches in understanding metabolic reprogramming and interactions within biological systems nih.govmdpi.com. For instance, systems metabolic engineering has been applied to optimize the production of amino acids like L-threonine in microorganisms by considering entire metabolic and regulatory networks researchgate.net. Applying similar integrated approaches to this compound could reveal its intricate connections within the cellular environment.

Development of Advanced Biosensors for Real-Time this compound Detection

The development of advanced biosensors offers a promising avenue for the real-time detection and quantification of specific molecules in complex biological or environmental samples nc3rs.org.ukmdpi.com. For this compound, future research could focus on creating highly sensitive and selective biosensors.

These biosensors could potentially utilize various detection mechanisms, such as electrochemical, optical (like fluorescence resonance energy transfer - FRET), or mass-based methods nc3rs.org.ukmdpi.comnih.gov. The recognition element of such biosensors would need to be highly specific to this compound. This could involve developing molecularly imprinted polymers (MIPs) designed to bind this compound, or utilizing engineered biological components like peptides or proteins with specific affinity for the dipeptide nc3rs.org.ukgatech.edu. The goal would be to create portable, cost-effective, and rapid detection devices that could be used for monitoring this compound levels in various applications, from fundamental research to potential diagnostic tools or process monitoring in biotechnology. Research on biosensors for other biomarkers and contaminants highlights the feasibility and growing interest in this area mdpi.comnih.govgatech.eduresearchgate.net.

High-Throughput Screening Methodologies for this compound Modulators

High-throughput screening (HTS) is a widely used process in drug discovery and biological research to rapidly test large libraries of compounds for a specific biological activity bmglabtech.comyoutube.com. Applying HTS to this compound research could involve identifying molecules that modulate its levels, activity, or interaction with other biomolecules.

Future research could develop cell-based or biochemical assays suitable for HTS to screen for compounds that, for example, inhibit or enhance enzymes involved in this compound synthesis or degradation, or compounds that affect its transport across cell membranes. selvita.com. HTS campaigns typically involve miniaturization, automation, and sophisticated data acquisition and handling bmglabtech.com. The aim would be to identify "hit" compounds that show the desired activity, which could then serve as starting points for further medicinal chemistry efforts bmglabtech.comnih.gov. While much of the published HTS research focuses on larger targets like protein kinases nih.govnih.gov, the principles and technologies are applicable to screening for modulators of smaller molecules like dipeptides. The identification of such modulators could provide valuable tools for studying the biological functions of this compound or potentially for therapeutic interventions if this compound is found to play a role in disease processes. Research on identifying modulators for other targets like the c-Met receptor tyrosine kinase demonstrates the application of screening approaches to find molecules that influence biological pathways targetmol.comgoogle.comacs.org.

Integration of Artificial Intelligence and Machine Learning in this compound Research

常见问题

Q. How can researchers enhance reproducibility in this compound studies?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: share raw mass spectrometry files in public repositories (e.g., PRIDE Archive) and document analytical workflows using platforms like Galaxy or KNIME. Pre-register hypotheses and analytical pipelines to reduce bias .

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